molecular formula C25H19ClN4O3 B2966403 2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide CAS No. 1251598-44-3

2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No. B2966403
CAS RN: 1251598-44-3
M. Wt: 458.9
InChI Key: BQYKNOJNKIVALA-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • A study on carboxamide derivatives of benzo[b][1,6]naphthyridines revealed a series of compounds synthesized through the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines. These compounds exhibited potent cytotoxic activities against various cancer cell lines, demonstrating significant potential for cancer therapy (Deady et al., 2003).
  • Research on pyrazolo[3,4-c]quinoline derivatives indicated their synthesis from specific precursors, undergoing aminoalkylation uniquely at certain positions, highlighting the chemical versatility and potential for creating diverse bioactive molecules (Nagarajan & Shah, 1992).

Structural and Optical Properties

  • The structural and optical properties of 4H-pyrano[3, 2-c]quinoline derivatives were studied, demonstrating their potential in materials science for various applications, including electronics and photonics (Zeyada et al., 2016).

Supramolecular Aggregation

  • A detailed analysis of supramolecular aggregation in dihydrobenzopyrazoloquinolines showed how substitution affects the dimensionality of these aggregations, which is crucial for understanding their potential in nanotechnology and molecular engineering (Portilla et al., 2005).

Synthesis and Antimicrobial Screening

  • Synthesis and in vitro antimicrobial screening of novel azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties highlighted the potential of these compounds as antibacterial agents against pathogenic bacteria, emphasizing their significance in developing new antimicrobial drugs (Idrees et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide' involves the reaction of 4-chlorobenzaldehyde with 3-methoxybenzylamine to form the intermediate Schiff base, which is then cyclized with ethyl acetoacetate to form the pyrazoloquinoline ring system. The resulting compound is then reacted with chloroacetyl chloride to introduce the carboxamide group, followed by reduction with sodium borohydride to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "3-methoxybenzylamine", "ethyl acetoacetate", "chloroacetyl chloride", "sodium borohydride" ], "Reaction": [ "Step 1: Reaction of 4-chlorobenzaldehyde with 3-methoxybenzylamine in ethanol to form the Schiff base intermediate.", "Step 2: Cyclization of the Schiff base intermediate with ethyl acetoacetate in the presence of piperidine to form the pyrazoloquinoline ring system.", "Step 3: Reaction of the pyrazoloquinoline intermediate with chloroacetyl chloride in the presence of triethylamine to introduce the carboxamide group.", "Step 4: Reduction of the carboxamide intermediate with sodium borohydride in methanol to form the final product." ] }

CAS RN

1251598-44-3

Molecular Formula

C25H19ClN4O3

Molecular Weight

458.9

IUPAC Name

2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H19ClN4O3/c1-33-19-4-2-3-15(11-19)13-28-24(31)16-5-10-22-20(12-16)23-21(14-27-22)25(32)30(29-23)18-8-6-17(26)7-9-18/h2-12,14,29H,13H2,1H3,(H,28,31)

InChI Key

BQYKNOJNKIVALA-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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